molecular formula C9H14ClNS B1520174 2-(Isopropylthio)aniline hydrochloride CAS No. 861343-73-9

2-(Isopropylthio)aniline hydrochloride

Cat. No. B1520174
M. Wt: 203.73 g/mol
InChI Key: SAXURRYWDUKWPH-UHFFFAOYSA-N
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Description

2-(Isopropylthio)aniline hydrochloride is a chemical compound with the empirical formula C9H14ClNS and a molecular weight of 203.73 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-(Isopropylthio)aniline hydrochloride consists of a benzene ring attached to an amine and an isopropylthio group . The exact structure can be represented by the SMILES string NC1=CC=CC=C1SC(C)C.[H]Cl .


Physical And Chemical Properties Analysis

2-(Isopropylthio)aniline hydrochloride is a solid substance . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Corrosion Inhibition

Aniline derivatives, including those structurally similar to 2-(Isopropylthio)aniline hydrochloride, have been explored for their potential as corrosion inhibitors. Studies have demonstrated their effectiveness in protecting metals in corrosive environments, such as hydrochloric acid solutions. These compounds exhibit their inhibitory action by adsorbing onto the metal surface, forming a protective layer that reduces the rate of corrosion. This property is critical for extending the lifespan of metals in industrial applications where corrosive conditions are prevalent (Khaled & Hackerman, 2004); (Farsak et al., 2015).

Polymer and Composite Materials

The role of aniline derivatives in the synthesis and modification of polymers and composite materials has been extensively studied. These compounds serve as precursors or modifiers in the polymerization process, contributing to the development of materials with enhanced properties, such as conductivity and thermal stability. For instance, aniline-based compounds are involved in the preparation of conductive polymers, which have applications in electronics and materials science. These materials exhibit unique electrical properties, making them suitable for use in a variety of technological applications (Chen et al., 2001); (Janaki et al., 2012).

Environmental Remediation

2-(Isopropylthio)aniline hydrochloride and similar compounds have been investigated for their ability to degrade pollutants in water treatment processes. These compounds participate in advanced oxidation processes, leading to the breakdown of hazardous substances in wastewater. Their effectiveness in removing dyes and other organic pollutants from aqueous solutions highlights their potential in environmental cleanup efforts, contributing to safer water resources (Pavan et al., 2008); (Xue et al., 2019).

Safety And Hazards

According to Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It has a GHS07 pictogram and a warning signal word . It is also classified as non-combustible solids (Storage Class Code 13) .

properties

IUPAC Name

2-propan-2-ylsulfanylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-7(2)11-9-6-4-3-5-8(9)10;/h3-7H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXURRYWDUKWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isopropylthio)aniline hydrochloride

CAS RN

861343-73-9
Record name [2-(Isopropylthio)phenyl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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